molecular formula C11H17ClN2O3S B1517301 3-Amino-4-chloro-N-(3-ethoxypropyl)-benzenesulfonamide CAS No. 1040317-90-5

3-Amino-4-chloro-N-(3-ethoxypropyl)-benzenesulfonamide

Cat. No. B1517301
CAS RN: 1040317-90-5
M. Wt: 292.78 g/mol
InChI Key: GUUXSBLUKCRZEU-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(3-ethoxypropyl)-benzenesulfonamide (Aceclofenac) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. Aceclofenac is a relatively new drug that was first synthesized in the late 1980s and has since been approved for use in a number of countries, including the United States and Europe. Aceclofenac is a member of the phenylacetic acid family of NSAIDs, which are known for their analgesic and anti-inflammatory properties. Aceclofenac is considered to be a safe and effective treatment for a variety of conditions, including arthritis, bursitis, tendinitis, and other musculoskeletal conditions.

Scientific Research Applications

Photodegradation and Photoproducts

Research on closely related sulfonamides, such as sulfamethoxazole, shows that these compounds are highly photolabile, producing various photoproducts through photochemical decomposition. This indicates potential environmental implications and degradation pathways for similar sulfonamide compounds under acidic aqueous conditions, highlighting the significance of understanding their photostability and decomposition products for environmental safety and pharmaceutical stability (Wei Zhou & D. Moore, 1994).

Crystal and Molecular Structures

The study of crystal and molecular structures of closely related compounds, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their chemical behavior, including tautomerism and acid-base equilibrium. Such research can inform the development of novel compounds with optimized properties for specific applications, including pharmaceuticals and materials science (O. Kovalchukova et al., 2013).

Endothelin Antagonists

Research on biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists reveals the potential of sulfonamide compounds in developing therapeutics targeting cardiovascular diseases. The structure-activity relationships of these compounds provide valuable insights into designing more effective endothelin antagonists with potential clinical applications (N. Murugesan et al., 1998).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups show promise in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating the role of sulfonamide derivatives in developing new photosensitizers (M. Pişkin et al., 2020).

Herbicide Selectivity

Studies on the metabolism of chlorsulfuron, a sulfonamide herbicide, by plants offer insights into the biological basis for the selectivity of new herbicides for cereals. Understanding the metabolic pathways that confer tolerance to certain plants can guide the development of more selective and environmentally friendly agrochemicals (P. Sweetser et al., 1982).

properties

IUPAC Name

3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3S/c1-2-17-7-3-6-14-18(15,16)9-4-5-10(12)11(13)8-9/h4-5,8,14H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUXSBLUKCRZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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